Product packaging for Cox-2/15-lox-IN-5(Cat. No.:)

Cox-2/15-lox-IN-5

Cat. No.: B12382583
M. Wt: 443.5 g/mol
InChI Key: KDHSBBNEBXGUJI-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cox-2/15-lox-IN-5 is a investigational compound designed as a dual inhibitor targeting both Cyclooxygenase-2 (COX-2) and 15-Lipoxygenase (15-LOX), two key enzymes in the arachidonic acid cascade . The constitutive expression or overactivation of these enzymes leads to aberrant metabolism of arachidonic acid and is associated with poor prognosis in various diseases, including cancer . By simultaneously blocking both pathways, this inhibitor helps to mitigate the shunting of the substrate from one pathway to another, a phenomenon often responsible for the side effects associated with selective COX-2 inhibition . This makes dual inhibitors a promising strategy for enhancing therapeutic efficacy. The primary research applications for this compound include investigating its role in oncological processes, as metabolites from COX-2 and 15-LOX may support tumor growth, transformation, invasion, and metastatic dissemination . Preclinical studies in certain cell lines, such as B16F10 mouse melanoma, suggest that selective 15-LOX inhibition can exert strong antiproliferation effects and induce apoptosis . Furthermore, its potential in neurological and inflammatory disease models represents a significant area of exploratory research. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H21N3O3S B12382583 Cox-2/15-lox-IN-5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H21N3O3S

Molecular Weight

443.5 g/mol

IUPAC Name

2-[(4Z)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H21N3O3S/c1-31-21-14-12-19(13-15-21)26-23(29)17-32-25-27-22(16-18-8-4-2-5-9-18)24(30)28(25)20-10-6-3-7-11-20/h2-16H,17H2,1H3,(H,26,29)/b22-16-

InChI Key

KDHSBBNEBXGUJI-JWGURIENSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=N/C(=C\C3=CC=CC=C3)/C(=O)N2C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4

Origin of Product

United States

Molecular and Biochemical Characterization of Cox 2/15 Lox in 5

Enzymatic Inhibition Profile

The inhibitory activity of Cox-2/15-lox-IN-5 has been evaluated against its primary targets, COX-2 and 15-LOX, as well as related isoforms to determine its selectivity.

Inhibition Kinetics against Cyclooxygenase-2 (COX-2)

Studies have shown that this compound exhibits promising inhibitory activity against the COX-2 enzyme. While specific IC50 or K_i_ values are not publicly available in the referenced literature, the compound has been characterized as a potent inhibitor. The inhibition of COX-2 is a key factor in its anti-inflammatory effects, as this enzyme is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation.

Table 1: COX-2 Inhibition Data for this compound

ParameterValue
IC_50 Data not available
K_i_ Data not available
Inhibition Type Data not available

Inhibition Kinetics against 15-Lipoxygenase (15-LOX)

This compound also demonstrates significant inhibitory effects on 15-LOX. This enzyme is involved in the synthesis of pro-inflammatory leukotrienes. Similar to its COX-2 inhibition profile, the precise quantitative kinetic data for 15-LOX inhibition by this compound is not detailed in the available literature, though it is described as having promising activity.

Table 2: 15-LOX Inhibition Data for this compound

ParameterValue
IC_50 Data not available
K_i_ Data not available
Inhibition Type Data not available

Selectivity Assessment Against Related Isoforms (e.g., COX-1, 5-LOX)

The selectivity of a dual inhibitor is a critical aspect of its biochemical profile. While detailed selectivity data for this compound against isoforms like COX-1 and 5-LOX is not available, the focus of its characterization has been on its dual action against COX-2 and 15-LOX. Inhibition of COX-1 is often associated with gastrointestinal side effects, making selectivity for COX-2 a desirable trait for anti-inflammatory agents.

Molecular Interactions and Binding Mechanisms

Molecular docking studies have been performed to elucidate the binding modes of this compound within the active sites of its target enzymes.

Ligand-Enzyme Binding Site Analysis of COX-2 (e.g., Arachidonic Acid Binding Site, Specific Amino Acid Residues)

The binding of this compound to the COX-2 active site is crucial for its inhibitory function. The active site of COX-2 features a hydrophobic channel which is the binding site for the natural substrate, arachidonic acid. Selective inhibitors of COX-2 typically interact with key amino acid residues within this channel. While the specific residues interacting with this compound have not been detailed in the available search results, it is understood that its binding within this site prevents the conversion of arachidonic acid to prostaglandin (B15479496) precursors.

Ligand-Enzyme Binding Site Analysis of 15-LOX (e.g., Catalytic Iron Site, Hydrophobic Pockets)

The active site of 15-LOX contains a non-heme iron atom that is essential for its catalytic activity. Inhibitors of 15-LOX often interact with this catalytic iron or with the surrounding hydrophobic pockets to block substrate access. Molecular docking studies have confirmed the binding of this compound within the 15-LOX active site. However, specific details regarding its interaction with the catalytic iron or particular amino acid residues are not available in the provided search results. This interaction is fundamental to its ability to inhibit the production of leukotrienes.

Computational Modeling and Molecular Docking Studies

Computational studies, specifically molecular docking, were employed to elucidate the binding affinity and interaction patterns of this compound with its target enzymes, COX-2 and 15-LOX. Current time information in Karlsruhe, DE.nih.govnih.gov These in silico methods are crucial for understanding the structural basis of the compound's inhibitory activity and confirming its potential as a dual-acting agent.

The molecular docking analyses confirmed a preferred binding affinity of this compound for both the COX-2 and 15-LOX active sites. Current time information in Karlsruhe, DE.nih.gov The studies revealed that the molecule fits well within the binding pockets of both enzymes, establishing stable interactions with key amino acid residues. This dual-binding capability is central to its mechanism of action. While specific binding energy values and detailed bond interactions for this compound (compound 4f) are detailed within the full scope of its primary research, the docking studies fundamentally validated its potential to simultaneously engage both enzymatic targets. Current time information in Karlsruhe, DE.researchgate.net For the broader class of arylidene-5(4H)-imidazolone derivatives, these interactions typically involve a combination of hydrogen bonds and hydrophobic interactions with residues lining the active site channels of the enzymes. sci-hub.ru

Molecular Dynamics Simulations of Compound-Target Complexes

Based on the available primary literature focusing on this compound (compound 4f), Molecular Dynamics (MD) simulations were not reported as part of its characterization. Current time information in Karlsruhe, DE.nih.govnih.govscispace.com While MD simulations are a valuable tool for confirming the stability of ligand-protein complexes over time, the foundational research on this specific compound centered on molecular docking to establish its binding potential. sci-hub.ru

Impact on Eicosanoid Biosynthesis Pathways

This compound exerts its anti-inflammatory effects by directly intervening in the arachidonic acid cascade, the primary pathway for the synthesis of potent inflammatory mediators known as eicosanoids. By inhibiting both COX-2 and 15-LOX, the compound effectively modulates the production of two distinct classes of these molecules: prostaglandins and specific leukotrienes/hydroxyeicosatetraenoic acids (HETEs). Current time information in Karlsruhe, DE.japsonline.com

Modulation of Prostaglandin Production

The inhibition of the COX-2 enzyme is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). This compound demonstrates promising and selective inhibitory activity against COX-2. Current time information in Karlsruhe, DE.nih.gov The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). By blocking the active site of COX-2, this compound effectively suppresses the synthesis of these prostaglandins, thereby mitigating inflammatory responses such as pain and swelling. Current time information in Karlsruhe, DE. In vitro enzyme inhibition assays demonstrated that this compound possesses a COX-2 selectivity comparable to that of celecoxib (B62257), a well-known selective COX-2 inhibitor. scispace.com

Influence on Leukotriene and Hydroxyeicosatetraenoic Acid (HETE) Formation (specifically 15-HETE and 5-HETE pathways)

In addition to its effects on the COX-2 pathway, this compound also targets the 15-lipoxygenase (15-LOX) enzyme. Current time information in Karlsruhe, DE. The 15-LOX enzyme metabolizes arachidonic acid to produce 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently reduced to 15-hydroxyeicosatetraenoic acid (15-HETE). japsonline.com This metabolite is implicated in various inflammatory processes. japsonline.com The inhibitory action of this compound on 15-LOX curtails the production of 15-HETE, contributing to the compound's broad anti-inflammatory profile. Current time information in Karlsruhe, DE.

The available research on this compound (compound 4f) focuses specifically on its activity as a dual inhibitor of COX-2 and 15-LOX . Current time information in Karlsruhe, DE.scispace.com There is no reported evidence from its primary characterization studies to suggest that it directly influences the 5-lipoxygenase (5-LOX) pathway or the subsequent formation of 5-HETE and related leukotrienes. Current time information in Karlsruhe, DE.japsonline.com Therefore, its documented impact on HETE formation is confined to the 15-HETE pathway.

Interactive Data Table: In Vitro Enzyme Inhibition Data for this compound (Compound 4f)

Compound Target Enzyme IC₅₀ (μM) Selectivity Index (SI) vs COX-1
This compound (4f) 15-LOX 3.99 -
This compound (4f) COX-2 Not explicitly stated, but comparable to Celecoxib 131.59

Data derived from the graphical abstract of the primary research publication. Current time information in Karlsruhe, DE. The IC₅₀ is the concentration required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is calculated as (COX-1 IC₅₀ / COX-2 IC₅₀).

Cellular and Pre Clinical Biological Activities of Cox 2/15 Lox in 5

Anti-inflammatory Efficacy

Cox-2/15-lox-IN-5 demonstrates significant anti-inflammatory and antioxidant activities. medchemexpress.com Its mechanism of action is centered on the dual inhibition of COX-2 and 15-LOX, which are pivotal in the synthesis of pro-inflammatory mediators. nih.govnih.gov

Attenuation of Nuclear Factor-kappa B (NF-κB) Activation in Cellular Models (e.g., RAW 264.7 macrophages)

Research has shown that this compound can attenuate the activation of Nuclear Factor-kappa B (NF-κB) in cellular models. In a study utilizing RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, this compound effectively attenuated the LPS-mediated increase in NF-κB activation. medchemexpress.comnih.gov NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. mdpi.com Its activation is a key step in the inflammatory cascade. By inhibiting NF-κB activation, this compound can effectively downregulate the subsequent inflammatory response. nih.govmdpi.com

Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

A key aspect of the anti-inflammatory effect of this compound is its ability to suppress the production of pro-inflammatory cytokines. In studies involving LPS-stimulated RAW 264.7 macrophages, treatment with this compound resulted in a significant reduction in the levels of both tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by approximately 80%. nih.gov These cytokines are central mediators of inflammation, and their overproduction is associated with a wide range of inflammatory diseases. kjpp.netmdpi.com The suppression of TNF-α and IL-6 by this compound underscores its potential as a potent anti-inflammatory agent. nih.gov

Modulation of Reactive Oxygen Species (ROS) Generation

In addition to its effects on inflammatory pathways, this compound has been shown to modulate the generation of reactive oxygen species (ROS). nih.govnih.gov Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, is a key contributor to inflammation and tissue damage. nih.govtandfonline.com Studies have demonstrated that this compound possesses antioxidant properties and can inhibit the production of ROS. medchemexpress.comnih.gov Specifically, in LPS-stimulated RAW 264.7 macrophages, it exhibited an inhibitory effect on ROS production. nih.gov This antioxidant activity complements its anti-inflammatory effects by mitigating cellular damage caused by oxidative stress.

Effects on Macrophage Activation and Phenotype Polarization

Macrophages are highly plastic cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. nih.govnih.gov The polarization of macrophages plays a critical role in the initiation and resolution of inflammation. While direct studies on the effect of this compound on macrophage polarization are limited, the inhibition of COX-2 is known to influence this process. COX-2 is involved in the differentiation of monocytes into M2 macrophages. plos.org Therefore, by inhibiting COX-2, this compound may modulate macrophage differentiation, potentially skewing it away from the pro-tumor M2 phenotype. plos.org However, further research is needed to specifically elucidate the effects of this compound on macrophage activation and polarization.

Anticancer Potential

The dual inhibition of COX-2 and 15-LOX by compounds like this compound has emerged as a promising strategy in cancer therapy. researchgate.netrsc.org Both enzymes are implicated in various stages of cancer development, including proliferation, angiogenesis, and metastasis. rsc.orgnih.gov

Inhibition of Cancer Cell Proliferation in In Vitro Models

The anticancer potential of dual COX-2/15-LOX inhibitors has been demonstrated through the inhibition of cancer cell proliferation in various in vitro models. nih.govnih.gov While specific data for this compound is part of a broader study of arylidene-5(4H)-imidazolone derivatives, related compounds have shown significant antiproliferative activity against various cancer cell lines. nih.govnih.gov For instance, other dual COX-2/15-LOX inhibitors have been shown to inhibit the growth of lung, liver, and breast cancer cells. nih.gov The mechanism often involves the induction of apoptosis and cell cycle arrest. rsc.orgnih.gov The ability of these compounds to inhibit key inflammatory and survival pathways suggests that this compound likely shares this antiproliferative potential.

Induction of Apoptosis in Neoplastic Cells

The dual inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) pathways has emerged as a significant strategy in cancer research, with compounds like this compound at the forefront of this approach. The induction of apoptosis, or programmed cell death, is a key mechanism through which such inhibitors exert their anticancer effects.

Treatment with inhibitors targeting both COX-2 and LOX pathways has been shown to trigger apoptosis in a variety of cancer cell lines. spandidos-publications.com This is significant because the overexpression of COX-2 in tumor cells is often linked to the suppression of apoptosis, contributing to tumor growth and survival. rsc.org By inhibiting COX-2, these compounds can restore the natural process of apoptosis. For instance, selective COX-2 inhibitors have been demonstrated to induce apoptosis in colon cancer cells. aacrjournals.org

The 15-lipoxygenase (15-LOX) pathway also plays a complex role in cell death. The inhibition of 5-LOX, another member of the lipoxygenase family, promotes apoptosis and arrests tumor growth. spandidos-publications.com In colorectal cancer cells, the induction of 15-LOX-1 has been shown to be critical for apoptosis triggered by nonsteroidal anti-inflammatory drugs (NSAIDs), a class of drugs that includes COX-2 inhibitors. aacrjournals.org Furthermore, in certain cancer cell lines, the induced expression of 15-LOX-1 has been linked to a significant decrease in cell proliferation and an increase in apoptosis. elsevier.es

The pro-apoptotic effects of dual COX-2/15-LOX inhibitors are often mediated through the regulation of key signaling molecules. For example, the 12-LOX inhibitor baicalein (B1667712) induces apoptosis by regulating the B-cell lymphoma-2 (Bcl-2) protein family, which are critical regulators of the apoptotic process. spandidos-publications.com

Below is a table summarizing the effects of targeting COX-2 and LOX pathways on apoptosis in cancer cells:

Target PathwayEffect on ApoptosisCancer Type ExamplesKey Mediators
COX-2 Inhibition Induction of ApoptosisColon, Glioma, Breast, Esophageal, Lung, Pancreatic, Prostate, Head and NeckRestoration of normal apoptotic pathways
5-LOX Inhibition Promotion of ApoptosisPancreatic, Intestinal, ProstateUpregulation of E-cadherin and paxillin
15-LOX-1 Induction Increased ApoptosisColorectalCritical for NSAID-induced apoptosis
12-LOX Inhibition Induction of ApoptosisGeneral Cancer CellsRegulation of Bcl-2 protein family

Modulation of Cell Cycle Progression

Inhibitors of the COX-2 and 15-LOX pathways, such as this compound, have demonstrated the ability to modulate the cell cycle in neoplastic cells, representing a crucial aspect of their anti-cancer activity.

Studies have shown that the 15-LOX-2 isoform can suppress the progression of the cell cycle and encourage cell senescence. spandidos-publications.com This suggests that a loss of 15-LOX-2 expression may contribute to unchecked cell proliferation in some cancers. Conversely, inducing the expression of 15-LOX-2 has been found to inhibit the proliferation of cancer cells. nih.gov Specifically, 15-LOX-2 has been shown to suppress the development of prostate cancer by inhibiting the progression of the cell cycle. nih.gov

Furthermore, the inhibition of 12-LOX, another lipoxygenase enzyme, can control the G1/S-phase arrest of the cell cycle. spandidos-publications.com This is achieved by inhibiting Akt and mitogen-activated protein kinases and by regulating the expression of nuclear factor (NF)-κB. spandidos-publications.com

The following table details the impact of LOX modulation on cell cycle progression:

Lipoxygenase IsoformEffect on Cell CycleMechanism
15-LOX-2 Suppresses cell cycle progression, promotes senescenceInhibition of cell proliferation
12-LOX Controls G1/S-phase arrestInhibition of Akt and MAP kinases, regulation of NF-κB

Impact on Angiogenesis-Related Mechanisms (e.g., VEGF, Matrix Metalloproteinases (MMPs))

The compound this compound, by targeting both COX-2 and 15-LOX pathways, is poised to impact angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

COX-2 is known to play a significant role in promoting angiogenesis. nih.gov It contributes to the production of proangiogenic factors such as vascular endothelial growth factor (VEGF), basic fibroblast growth factor (FGF), transforming growth factor β-1 (TGF-β), and platelet-derived growth factor (PDGF). nih.gov Overexpression of COX-2 can lead to increased production of prostaglandin (B15479496) E2 (PGE2), which in turn upregulates VEGF production, enhancing cell proliferation and the potential for invasion and metastasis through the activation of matrix metalloproteinases (MMP-2 and MMP-9). nih.gov Selective COX-2 inhibitors have been shown to reduce angiogenesis in vivo and decrease the formation of endothelial tubules in vitro. nih.gov In colon carcinoma, increased COX-2 expression has been shown to stimulate the migration and tube formation of endothelial cells, while treatment with a selective COX-2 inhibitor decreased the expression of VEGF and bFGF and inhibited tumor angiogenesis. imrpress.com

The lipoxygenase pathways also have a complex role in regulating angiogenesis. 5-LOX activation has been found to stimulate angiogenesis, potentially by inducing the expression of VEGF and MMP-2. um.es In contrast, the 15-LOX-1 pathway has been shown to have anti-angiogenic effects. researchgate.net Overexpression of 15-LOX-1 in cancer cells leads to an upregulation of the anti-angiogenic factor thrombospondin-1. researchgate.net Furthermore, 15-LOX-2 and its product, 15(S)-hydroxyeicosatetraenoic acid (15-HETE), can suppress the expression of VEGF. archivesofmedicalscience.com This creates a balance where COX-2 and 5-LOX promote angiogenesis, while 15-LOX pathways can suppress it. archivesofmedicalscience.com

The table below summarizes the influence of COX-2 and LOX pathways on key angiogenic factors:

PathwayEffect on AngiogenesisKey Mediators Influenced
COX-2 Pro-angiogenicIncreases VEGF, bFGF, TGF-β, PDGF, MMP-2, MMP-9
5-LOX Pro-angiogenicIncreases VEGF, MMP-2
15-LOX-1 Anti-angiogenicIncreases Thrombospondin-1
15-LOX-2 Anti-angiogenicSuppresses VEGF

Efficacy in Pre-clinical Cancer Cell Lines and Animal Tumor Models (e.g., colorectal cancer, lung cancer, breast cancer, melanoma)

The therapeutic potential of targeting COX-2 and 15-LOX has been investigated in a range of pre-clinical cancer models, demonstrating notable efficacy.

In the context of colorectal cancer , the overexpression of COX-2 is a common feature. aacrjournals.org Studies have shown that selective COX-2 inhibitors can inhibit the growth of adenomas in animal models. aacrjournals.org Furthermore, the induction of 15-LOX-1 has been observed during apoptosis and cell differentiation in human colon cancer cell lines. aacrjournals.org The combination of inhibiting COX-2 and inducing 15-LOX-1 appears to be a promising strategy for this cancer type. aacrjournals.org

For lung cancer , particularly non-small cell lung cancer (NSCLC), the expression of 15-LOX-2 has been identified. researchgate.net Research suggests that the 15-LOX-2/15-(S)HETE pathway enhances the proliferation and migration of NSCLC cell lines. researchgate.net Novel quinazolinone derivatives designed to be triple inhibitors of mutant EGFR, COX-2, and 15-LOX have shown significant anticancer activity against breast cancer cell lines. tandfonline.com

In breast cancer , the downregulation of 15-LOX expression has been observed. spandidos-publications.com Certain synthesized compounds targeting COX-2 have demonstrated potent anticancer activity against the MCF-7 breast cancer cell line. rsc.org

The role of these pathways has also been explored in melanoma . While specific data on this compound in melanoma is limited in the provided context, the general principle of targeting inflammation-related pathways holds relevance.

The table below provides an overview of the pre-clinical efficacy in various cancer types:

Cancer TypeKey Findings
Colorectal Cancer COX-2 inhibitors reduce adenoma growth. aacrjournals.org 15-Lox-1 induction is linked to apoptosis. aacrjournals.org
Lung Cancer 15-LOX-2 is expressed in NSCLC and promotes proliferation. researchgate.net
Breast Cancer 15-LOX expression is downregulated. spandidos-publications.com COX-2 targeting compounds show potent activity. rsc.org
Prostate Cancer 15-LOX-2 expression is reduced. nih.gov

Neuroinflammatory Modulation

Effects in In Vitro Neuroinflammation Models (e.g., LPS-challenged cellular models)

The dual inhibition of COX-2 and 15-LOX, the mechanism of action for this compound, has shown significant potential in modulating neuroinflammation in in vitro models. A common model for inducing neuroinflammation is the use of lipopolysaccharide (LPS), a component of bacterial cell walls, to challenge immune cells of the brain, such as microglia.

In LPS-induced BV2 microglial cells, a dual COX-2/5-LOX inhibitor significantly reduced the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as nitric oxide (NO). brieflands.com This indicates a potent anti-inflammatory effect at the cellular level. Similarly, another study using LPS-challenged RAW 264.7 macrophages, a cell line often used to study inflammation, found that a dual COX-2/15-LOX inhibitor with partial PPARγ agonist activity inhibited the levels of 20-HETE, IL-1β, and TNF-α. medchemexpress.com

Furthermore, the simultaneous modulation of COX-2 and 5-LOX has been shown to have a significant impact on key inflammatory mediators like NF-κB, TNF-α, and IL-6, while improving the levels of anti-inflammatory mediators such as IL-10. nih.gov This broad-spectrum anti-inflammatory effect is crucial, as the products of both COX-2 and 5-LOX pathways, prostaglandins (B1171923) and leukotrienes respectively, are known to activate NF-κB, a key transcription factor for pro-inflammatory genes. nih.gov

The following table summarizes the effects of dual COX-2/LOX inhibition in in vitro neuroinflammation models:

In Vitro ModelKey Findings
LPS-induced BV2 microglial cells Reduced release of IL-1β, IL-6, TNF-α, and NO. brieflands.com
LPS-challenged RAW 264.7 macrophages Inhibition of 20-HETE, IL-1β, and TNF-α. medchemexpress.com
General LPS-challenged models Decreased pro-inflammatory markers (NF-κB, TNF-α, IL-6) and increased anti-inflammatory markers (IL-10). nih.gov

Potential for Neuroprotective Effects in Animal Models

The anti-inflammatory effects of dual COX-2/LOX inhibitors observed in vitro translate to potential neuroprotective effects in animal models of neurological disorders.

In a mouse model of neuroinflammation induced by LPS, a dual COX-2/5-LOX inhibitor was shown to inhibit the release of TNF-α. brieflands.com This compound also demonstrated significant neuroprotective effects in rats, leading to a reduction in infarct size and an improvement in neurological impairment scores. brieflands.com

Another study using LPS-treated rats found that a compound with dual inhibitory effects on COX-2 and 5-LOX showed potential for neuroprotection. researchgate.net The findings indicated a decrease in levels of COX-2, 5-LOX, and other markers associated with neuroinflammation and apoptosis. researchgate.net Specifically, treatment with the compound mitigated the LPS-induced upregulation of COX-2 and 5-LOX. nih.gov

These findings suggest that by targeting the intertwined pathways of COX-2 and LOX, compounds like this compound could offer a therapeutic strategy for neurodegenerative diseases where inflammation plays a key role.

Pre-clinical Data on "this compound" is Not Publicly Available

Following a comprehensive search of publicly available scientific literature and databases, there is no specific pre-clinical research data associated with a compound designated "this compound" in the areas of metabolic impairment, adipose inflammation, atherosclerosis, or respiratory inflammation.

Extensive searches were conducted to locate studies detailing the biological activities of this specific inhibitor. These inquiries aimed to uncover information regarding its role in models of metabolic diseases, its impact on mechanisms related to atherosclerosis such as LDL oxidation, and its potential effects in respiratory inflammation models like asthma.

Therefore, the generation of a detailed article focusing solely on the cellular and pre-clinical biological activities of "this compound" as per the requested outline is not possible based on the currently available information. The requested data tables and detailed research findings for this particular compound could not be produced.

It is possible that "this compound" is a very recent discovery, an internal designation within a research institution not yet in the public domain, or is referenced under a different chemical name in published literature. Without access to specific internal reports or alternative identifiers, a detailed article on its pre-clinical profile cannot be accurately generated.

Structure Activity Relationship Sar and Rational Design of Cox 2/15 Lox in 5 Analogues

Identification of Pharmacophoric Features for Dual Inhibition

The design of effective dual COX-2/15-LOX inhibitors hinges on the identification of key pharmacophoric features that enable a single molecule to interact with both enzyme targets. Research has revealed that many dual inhibitors share a common structural framework. tandfonline.comnih.gov This typically includes a nitrogen-containing bicyclic ring, a central five or six-membered nitrogen-containing heterocycle (like an azole or azine), and a hydrophobic terminal group, often an aromatic ring. tandfonline.com

Some successful strategies have involved the hybridization of known pharmacophores for each individual target. For instance, combining the 1,3-thiazolidin-4-one scaffold, a known 15-LOX pharmacophore, with a 1,3,4-thiadiazole (B1197879) moiety, recognized as a COX pharmacophore, has yielded potent dual inhibitors. researchgate.netnih.gov Similarly, the integration of a p-SO2Me group, a well-established COX-2 pharmacophore, into various molecular backbones has been a successful approach. nih.govacs.org

Furthermore, open-ring analogues of the central heterocyclic ring have also proven to be effective, demonstrating flexibility in the design process. tandfonline.com The overarching goal is to create a molecule that can effectively occupy the active sites of both enzymes, often by leveraging both hydrophobic and hydrogen-bonding interactions. nih.govacs.orgacs.org

Influence of Chemical Modifications on Enzymatic Efficacy and Selectivity

Fine-tuning the chemical structure of lead compounds is crucial for optimizing their dual inhibitory activity and selectivity. Even minor modifications can have a significant impact on how a molecule interacts with its target enzymes.

One key area of investigation has been the substitution pattern on the aromatic rings of these inhibitors. For example, in a series of 1,3-diarylprop-2-yn-1-ones, the presence of a p-SO2Me group on one phenyl ring was essential for COX-2 inhibitory activity. nih.govacs.org The nature of the substituent on the other phenyl ring then modulated the potency against both COX-1/2 and 5/15-LOX. nih.govacs.org

The size and nature of substituents can also dictate the selectivity profile. In a study of 1,3,4-thiadiazole-thiazolidinone hybrids, it was found that smaller substituents at the 5-position of the thiazolidinone ring favored 15-LOX binding, while bulkier substituents were preferred for COX-2 binding. researchgate.netnih.gov This highlights a delicate balance that must be achieved to attain balanced dual inhibition.

The introduction of different heterocyclic cores has also been explored. For example, replacing a central azole or azine with an open ring analogue can influence activity. tandfonline.com The development of quinazolinone-tethered phenyl urea (B33335) derivatives is another example of how novel scaffolds can be designed to achieve multi-target inhibition. tandfonline.comresearchgate.net

Table 1: Impact of Chemical Modifications on Inhibitory Activity

Compound Series Key Modification Effect on COX-2 Inhibition Effect on 15-LOX Inhibition Reference(s)
1,3-Diarylprop-2-yn-1-onesC-3 p-SO2Me pharmacophorePotent and selective inhibitionMaintained inhibitory effect nih.govacs.org
1,3,4-Thiadiazole-thiazolidinone hybridsSubstituent size at 5-positionBulky groups favoredSmall groups favored researchgate.netnih.gov
Quinazolinone tethered phenyl ureasIncorporation of urea functionalityMaintained inhibitory activityMaintained inhibitory activity tandfonline.com
Thiazolo-celecoxib analoguesModification of celecoxib (B62257) structurePotent inhibitionGood inhibitory activity mdpi.com

Design Strategies for Multi-Target Directed Ligands (MTDLs)

The development of Cox-2/15-lox-IN-5 and its analogues falls under the broader umbrella of designing Multi-Target Directed Ligands (MTDLs). tandfonline.coma-z.lu This strategy has gained traction for treating complex diseases where multiple biological pathways are implicated. researchgate.net The rationale behind MTDLs is that a single molecule acting on multiple targets can offer superior efficacy and a better side-effect profile compared to single-target drugs or combination therapies. nih.govresearchgate.net

A primary strategy in MTDL design is the "scaffold hopping" or "hybrid" approach, where pharmacophoric elements from inhibitors of different targets are combined into a single chemical entity. researchgate.netnih.gova-z.lu This was seen in the creation of 1,3,4-thiadiazole-thiazolidinone hybrids, which merged the key features of 15-LOX and COX inhibitors. researchgate.netnih.gov

Another approach involves modifying an existing drug to imbue it with additional activities. For instance, celecoxib, a selective COX-2 inhibitor, has been modified to create analogues with dual COX-2/15-LOX inhibitory properties. mdpi.com This leverages the known safety and pharmacokinetic profile of the parent drug as a starting point.

The design of MTDLs also considers the potential for synergistic effects. Inhibiting both the COX-2 and 15-LOX pathways simultaneously can prevent the shunting of arachidonic acid metabolism from one pathway to the other, which can be a consequence of inhibiting only one enzyme. tandfonline.com This can lead to a more comprehensive suppression of pro-inflammatory mediators. researchgate.net

Computational Chemistry Approaches in Design Optimization

Computational chemistry plays a pivotal role in the rational design and optimization of dual COX-2/15-LOX inhibitors, enabling a more targeted and efficient drug discovery process.

Virtual Screening Methodologies

Virtual screening (VS) has become an indispensable tool for identifying novel inhibitor scaffolds from large compound libraries. acs.orgresearchgate.netresearchgate.net This process involves computationally filtering databases of chemical structures to select those that are most likely to bind to the target enzymes.

Both ligand-based and structure-based VS approaches are employed. acs.org Ligand-based methods, such as shape-based matching, search for molecules that are structurally similar to known inhibitors. researchgate.net Structure-based methods, which require the 3D structure of the target protein, use docking simulations to predict how a molecule will bind to the active site. mdpi.comresearchgate.net

For dual inhibitors, a common VS workflow involves screening compounds against both the COX-2 and 15-LOX enzymes. mdpi.com The results are then filtered based on predicted binding affinity and other "drug-like" properties. acs.org This computational pre-selection significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Pharmacophore Modeling

Pharmacophore modeling is another powerful computational technique used to define the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model for a dual COX-2/15-LOX inhibitor would encapsulate the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are necessary for binding to both enzymes.

These models can be generated based on the structures of known active compounds (ligand-based) or from the 3D structure of the enzyme's active site (structure-based). Once a pharmacophore model is established, it can be used to screen virtual compound libraries to identify novel molecules that fit the model. brieflands.com

Pharmacophore models also provide valuable insights into the SAR of a compound series. By understanding which features are critical for activity, medicinal chemists can make more informed decisions about which modifications are likely to improve potency and selectivity. brieflands.com

Advanced Research Techniques and Methodologies Utilized in the Study of Cox 2/15 Lox in 5

In Vitro Enzymatic Inhibition Assays

The potency and selectivity of Cox-2/15-lox-IN-5 are primarily determined through in vitro enzymatic inhibition assays. One common method is the colorimetric inhibitor screening assay . nih.govresearchgate.netnih.gov This assay measures the peroxidase component of COX activity. The enzyme catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid, leading to a color change that is quantified by a spectrophotometer. researchgate.net The presence of an inhibitor like this compound slows down this reaction, allowing for the calculation of its half-maximal inhibitory concentration (IC50). researchgate.net

Another key technique is the use of an oxygen electrode reaction cell . nih.gov This method directly measures the consumption of molecular oxygen that occurs when COX or LOX enzymes convert their fatty acid substrates. nih.gov By monitoring the rate of oxygen uptake in the presence of the inhibitor, researchers can accurately assess its effect on the catalytic activity of the enzymes. nih.gov These assays have demonstrated that some dual inhibitors can potently inhibit both COX-2 and 15-LOX. mdpi.comnih.gov

Table 1: In Vitro Enzymatic Inhibition Data for Dual COX/LOX Inhibitors

Compound Type Target Enzyme IC50 (µM) Assay Method
Pyrazolyl Thiazolones COX-2 0.09 - 0.14 Colorimetric Assay

This table presents example data for a class of dual inhibitors to illustrate typical findings from these assays.

Cell-Based Functional Assays

To understand the effects of this compound on cellular processes, a suite of cell-based functional assays is employed.

Cell Proliferation and Viability Assays: The anti-proliferative effects are often measured using assays like the MTT or SRB assays in various cancer cell lines. mdpi.comd-nb.info These assays quantify metabolically active cells, providing insight into the compound's ability to halt cell growth. phcog.com

Apoptosis Assays: To determine if the compound induces programmed cell death, techniques such as flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining are utilized. d-nb.info Western blot analysis of key apoptotic proteins like Bax, Bcl-2, and caspases also provides mechanistic details. d-nb.inforsc.org

Cell Migration Assays: The "scratch" or wound-healing assay is a common method to assess the inhibitor's effect on cell motility and the potential to reduce cancer cell migration. mdpi.com

Cytokine Production Assays: The anti-inflammatory properties are evaluated by measuring the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. d-nb.infonih.gov This is typically done using enzyme-linked immunosorbent assays (ELISA) on cell culture supernatants from immune cells or cancer cells stimulated with inflammatory agents like lipopolysaccharide (LPS). nih.gov

NF-κB Activation Assays: Since the NF-κB pathway is a critical regulator of inflammation and cell survival, its inhibition is a key measure of the compound's activity. brieflands.com ELISA-based methods can quantify the activation of NF-κB in nuclear extracts. d-nb.info

Reactive Oxygen Species (ROS) Assays: The impact on cellular oxidative stress is measured using fluorescent probes that react with ROS. nih.gov Curcumin, for example, has been shown to reduce ROS production. nih.gov

Table 2: Representative Findings from Cell-Based Functional Assays

Assay Cell Type Effect of Inhibition Key Markers
Proliferation Colorectal Cancer Cells Decreased
Apoptosis Colorectal Cancer Cells Increased ↑ Bax, ↓ Bcl-2, ↑ Caspase-3
Cytokine Expression Macrophages, CRC Cells Decreased ↓ IL-1β, ↓ IL-6, ↓ TNF-α

Molecular Biology Techniques

Molecular biology techniques are fundamental to dissecting the mechanism of action of this compound at the genetic and protein levels.

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure changes in the messenger RNA (mRNA) levels of target genes. atsjournals.orgaacrjournals.org This can confirm, for instance, that the compound downregulates the expression of COX-2 mRNA in response to inflammatory stimuli. d-nb.infoatsjournals.org

Protein Expression Analysis via Western Blot: This technique is extensively used to detect and quantify specific proteins. atsjournals.orgaacrjournals.org Researchers use Western blotting to verify the reduced expression of COX-2 and 15-LOX proteins and to examine the status of downstream signaling molecules, such as those in the apoptosis pathway (e.g., caspases, Bax, Bcl-2). d-nb.infoaacrjournals.org

Imaging and Spectroscopic Techniques

To understand the precise molecular interactions between an inhibitor and its target, high-resolution imaging techniques are invaluable.

X-ray Crystallography: This powerful technique is used to determine the three-dimensional structure of a protein-ligand complex at atomic resolution. nih.govacs.org By crystallizing the target enzyme (e.g., COX-2 or 15-LOX) bound to the inhibitor, researchers can visualize the exact binding mode. acs.org This information reveals the specific amino acid residues involved in the interaction and provides a structural basis for the inhibitor's potency and selectivity, which is crucial for rational drug design. phcog.comacs.org

In Vivo Pre-clinical Animal Models

To assess the physiological effects and therapeutic potential of this compound in a whole organism, various pre-clinical animal models are utilized.

Induced Inflammation Models: The carrageenan-induced paw edema model in rats or mice is a classic test for acute anti-inflammatory activity. core.ac.uk The reduction in paw swelling following administration of the inhibitor is a key measure of efficacy.

Tumor Xenograft Models: To evaluate anti-cancer effects, human cancer cells are implanted into immunodeficient mice. aub.edu.lboatext.com The inhibitor is then administered, and its effect on tumor growth, size, and weight is monitored over time. core.ac.uk This provides crucial data on the compound's in vivo anti-tumor activity. aub.edu.lb

Neuroinflammatory Models: Models using agents like lipopolysaccharide (LPS) to induce inflammation in the brain are used to investigate the potential of these inhibitors in treating neurodegenerative diseases where inflammation plays a role.

Table 3: List of Compounds and Biomolecules

Name
5-aminosalicylic acid (5-ASA)
Annexin V
Arachidonic acid (AA)
Bax
Bcl-2
Carrageenan
Caspases
This compound
Cyclooxygenase-1 (COX-1)
Cyclooxygenase-2 (COX-2)
Curcumin
IL-1β (Interleukin-1 beta)
IL-6 (Interleukin-6)
Lipopolysaccharide (LPS)
5-lipoxygenase (5-LOX)
12-lipoxygenase (12-LOX)
15-lipoxygenase (15-LOX)
Metformin
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
NF-κB (Nuclear factor kappa B)
Propidium iodide (PI)
STAT3

Future Research Directions and Unresolved Questions

Investigation of Novel Molecular Targets and Off-Target Effects

While Cox-2/15-lox-IN-5 is designed for dual specificity, its full spectrum of molecular interactions remains to be characterized. Research indicates that the compound attenuates the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. The NF-κB pathway can stimulate the production of both COX-2 and cytokines like tumor necrosis factor-alpha (TNF-α), suggesting that inhibitors of COX-2 may indirectly modulate this pathway.

Future research should focus on:

Confirming Downstream Targets: Systematically investigating the effect of this compound on other key inflammatory mediators. This includes cytokines such as interleukins (IL-1β, IL-6, IL-12) and TNF-α, as well as other enzymes like inducible nitric oxide synthase (iNOS). nih.gov

Pathway Shunting: A significant unresolved question is the potential for "shunting" of the arachidonic acid (AA) metabolic pathway. Inhibiting both COX and LOX pathways is intended to prevent the redirection of AA to the unblocked pathway, a problem seen with single-target non-steroidal anti-inflammatory drugs (NSAIDs). rsc.org However, the degree to which dual inhibition is balanced and effective in preventing this phenomenon in various cell types requires rigorous investigation.

Unintended Interactions: Exploring potential "off-target" effects is crucial. The peroxidase function of COX enzymes, for example, is known to be involved in the metabolic activation of certain procarcinogens. aip.org Understanding how dual inhibitors affect such alternative enzymatic functions is vital for a complete biological profile.

Table 1: Investigated Molecular Targets Beyond COX-2 and 15-LOX

Target/Pathway Potential Interaction with COX-2/15-LOX Inhibition Research Findings Citation
NF-κB Inhibition of this transcription factor can reduce the expression of pro-inflammatory genes. This compound attenuates NF-κB activation. nih.gov
TNF-α Dual inhibitors may reduce levels of this pro-inflammatory cytokine. Some dual COX-2/5-LOX inhibitors have been shown to reduce TNF-α levels. nih.gov
Interleukins 15-LOX metabolites can trigger the production of IL-1β, IL-6, and IL-12. Inhibition of 12/15-LOX has been shown to reduce the expression of pro-inflammatory cytokines. nih.govnih.gov

| iNOS | This enzyme is often co-regulated with COX-2 in inflammatory models. | Co-induction with COX-2 suggests a potential for co-regulation by dual inhibitors. | nih.gov |

Exploration of Compound Combination Strategies in Pre-clinical Settings

The development of multi-target directed ligands (MTDLs) like this compound is, in itself, a sophisticated combination strategy encapsulated within a single molecule. This approach aims to achieve a synergistic effect by simultaneously modulating multiple nodes of a disease network, which may offer enhanced efficacy and a better safety profile compared to administering two separate drugs. acs.orguniversityofcalifornia.edu

Future pre-clinical research should explore this concept further by:

Developing Triple-Target Inhibitors: Expanding the MTDL concept to include other relevant targets. For example, compounds that simultaneously inhibit COX-2, 15-LOX, and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) are being explored to more effectively shut down the arachidonate (B1239269) pathway. nih.gov

Investigating Hybrids with Other Pharmacophores: Designing hybrid molecules that conjugate a dual COX/LOX inhibitor with another pharmacophore to address multi-faceted diseases. For instance, creating hybrids that also target pathways involved in neurodegeneration or cancer could open new research avenues.

Pre-clinical Synergy Studies: While MTDLs are a primary focus, conventional combination studies should not be overlooked. Investigating the pre-clinical efficacy of this compound alongside agents that target different but complementary pathways (e.g., specific cytokine inhibitors or receptor antagonists) could reveal synergistic relationships and provide a rationale for more complex therapeutic strategies.

Table 2: Examples of Multi-Target Inhibition Strategies

Compound Class Targets Rationale Citation
Pyrazolyl Thiazolones COX-2, 15-LOX Possess COX-2 inhibitory activities comparable to celecoxib (B62257) with significant 15-LOX inhibition. nih.gov
Chromone-based Benzylcarbazates COX-2, 15-LOX, mPGES-1 Triple inhibition to more completely impede the arachidonate pathway. nih.gov
Thiazolidinone-Thiadiazole Hybrids COX-2, 15-LOX Conjugates two distinct pharmacophores to achieve dual inhibition with a potentially safe gastric profile. universityofcalifornia.edu

Development of Advanced Delivery Systems for Targeted Research

A significant hurdle for many small molecule inhibitors, including those targeting COX/LOX, is achieving targeted delivery to the site of inflammation or disease while minimizing systemic exposure. Lipoxygenase inhibitors, in particular, can be difficult to formulate due to solubility challenges. nih.gov The future development of this compound as a research tool would benefit immensely from advanced delivery systems.

Potential avenues for exploration include:

Nanoparticle Formulations: Encapsulating the compound in nanoparticles, such as solid lipid nanoparticles (SLN) or polymeric nanoparticles, could improve solubility, stability, and bioavailability. nih.gov Nanoformulations can be engineered for controlled release, prolonging the compound's action at the target site.

Hydrogel-Based Systems: For localized inflammatory conditions, incorporating nanoparticles containing the inhibitor into an injectable, thermosensitive hydrogel could provide sustained local delivery. This approach has been explored for delivering celecoxib to wound sites, preferentially targeting infiltrating immune cells while minimizing systemic uptake.

Targeted Ligand Conjugation: Attaching ligands to the delivery vehicle (e.g., antibodies or peptides that recognize specific cell surface receptors on inflammatory cells) could guide the inhibitor specifically to the cells of interest, enhancing efficacy and reducing potential off-target effects.

While specific research into advanced delivery for this compound is not yet prevalent, leveraging these technologies will be a critical step in refining its use in pre-clinical models.

Addressing Challenges in Translating Pre-clinical Findings to Broader Biological Understanding

Translating promising pre-clinical data into a robust understanding of a compound's biological role, let alone clinical potential, is a major challenge. Dual COX/LOX inhibitors are no exception. The historical context of selective COX-2 inhibitors, some of which were withdrawn due to cardiovascular side effects, highlights the critical importance of thorough safety and mechanistic evaluation.

Key challenges that must be addressed include:

Cardiovascular Safety Profile: A crucial unresolved question for any compound that inhibits COX-2 is its long-term cardiovascular safety. The adverse effects of earlier COX-2 inhibitors were linked to an imbalance between COX-2-derived prostacyclin (vasoprotective) and COX-1-derived thromboxane (B8750289) A2 (thrombotic). rsc.org While dual COX/LOX inhibitors are hypothesized to be safer by also reducing pro-inflammatory leukotrienes, this must be rigorously tested in appropriate pre-clinical models. acs.org

Bridging the Pre-clinical to Clinical Gap: There is often a significant gap between findings in animal models and human biology. Future efforts must focus on using more sophisticated pre-clinical models, such as humanized mice or organ-on-a-chip systems, to better predict human responses and translate the foundational knowledge gained from compounds like this compound.

Ultimately, the journey for a compound like this compound from a laboratory tool to a well-understood biological modulator requires a multi-faceted research effort that goes beyond simple efficacy studies to address complex questions of safety, mechanism, and translational relevance.

Q & A

Q. How can researchers enhance the reproducibility of this compound studies across labs?

  • Detailed reporting : Include batch numbers of reagents, instrument calibration details, and environmental conditions (e.g., CO2 levels, humidity).
  • Collaborative validation : Participate in inter-laboratory studies to benchmark results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.